molecular formula C22H22N2O2 B2941387 N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide CAS No. 898432-69-4

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide

Cat. No.: B2941387
CAS No.: 898432-69-4
M. Wt: 346.43
InChI Key: YMHRZAKADKPVPC-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide (CAS 898416-06-3) is a synthetic compound with a molecular formula of C21H19N3O4 and a molecular weight of 377.4 g/mol . This chemical features a hybrid structure incorporating 2,3-dihydroindole and furan-2-yl pharmacophores, connected via an amide linkage to a 3-methylbenzamide group. The 2,3-dihydroindole moiety is a scaffold of high interest in medicinal chemistry, known for its potential neuroprotective and antioxidant properties, and is frequently investigated in the design of novel melatonin receptor ligands . The strategic incorporation of the furan ring, an electron-rich heterocycle, is a common rational drug design strategy aimed at enhancing molecular interactions with biological targets through hydrogen bonding and modulation of pharmacokinetic properties . Similarly, molecular hybridization, which combines distinct pharmacophoric elements into a single structure, is a contemporary approach for developing compounds with improved therapeutic efficacy, selectivity, and multi-target activity . Researchers can leverage this compound as a key intermediate or a novel scaffold in exploratory studies focused on central nervous system (CNS) disorders, synthetic chemistry, and structure-activity relationship (SAR) investigations. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-6-4-8-18(14-16)22(25)23-15-20(21-10-5-13-26-21)24-12-11-17-7-2-3-9-19(17)24/h2-10,13-14,20H,11-12,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHRZAKADKPVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322607
Record name N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898432-69-4
Record name N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and furan intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indole moiety can be reduced to indoline under specific conditions.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the indole ring can produce indoline derivatives.

Scientific Research Applications

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Benzamide Framework

The benzamide core is shared with numerous analogs:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : This compound substitutes the dihydroindole and furan groups with a hydroxy-tertiary amine, enabling N,O-bidentate coordination for metal catalysis .
  • Mepronil () : A pesticide with a 3-methylbenzamide core and isopropoxyphenyl substituent, highlighting the role of electron-withdrawing groups in agrochemical activity .

Key Difference : The target compound’s dihydroindole and furan groups introduce distinct steric and electronic effects compared to simpler substituents in analogs.

Heterocyclic Substituents

Dihydroindole vs. Other Heterocycles:
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () : Replaces dihydroindole with a dihydrothiazole ring. X-ray data show planar geometry and conjugation, suggesting enhanced stability compared to the partially saturated dihydroindole .
Furan-2-yl Group:
  • Fenfuram () : A fungicide with a 3-furancarboxamide group. The furan’s electron-rich nature enhances reactivity in electrophilic substitutions, a trait shared with the target compound .

Spectroscopic and Structural Analysis

NMR and IR Data

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : ¹H NMR shows signals for methyl groups (δ 1.3–1.5 ppm) and hydroxy protons (δ 3.1 ppm). IR confirms amide C=O stretching at ~1650 cm⁻¹ .
  • Benzimidazole Analogs () : NH stretches in FTIR appear at 3200–3400 cm⁻¹, whereas the target’s dihydroindole NH may resonate at lower frequencies due to reduced conjugation .

X-ray Crystallography

  • : The dihydrothiazole derivative exhibits a mean σ(C–C) bond length of 0.002 Å and a planar geometry, contrasting with the dihydroindole’s puckered ring in the target .

Catalytic Directing Groups

  • : The N,O-bidentate group facilitates C–H activation in metal catalysis. The target’s dihydroindole and furan may offer similar coordination sites .

Agrochemical Activity

  • Mepronil and Fenfuram () : Structural parallels suggest the target compound could exhibit pesticidal properties, modulated by its furan and dihydroindole substituents .

Pharmaceutical Relevance

Comparative Data Table

Compound Name Core Structure Key Substituents Applications/Properties Reference
Target Compound Benzamide Dihydroindole, Furan-2-yl Potential catalysis, agrochemicals
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-tertiary amine Metal catalysis
(Z)-N-[3-(2-Methoxyphenyl)-...-benzamide Benzamide Dihydrothiazole, Methoxyphenyl Structural stability
Mepronil Benzamide Isopropoxyphenyl Pesticide
Fenfuram Benzamide 3-Furancarboxamide Fungicide

Biological Activity

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydroindole and furan derivatives. The structural formula is represented as follows:

C19H20N2O2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2

The presence of both indole and furan moieties is significant as these structures are known for their diverse biological activities, including anticancer properties.

Anticancer Potential

Research has indicated that derivatives of indole and furan exhibit promising anticancer activities. For instance, studies have shown that certain furo[3,2-b]indole derivatives demonstrate selective cytotoxicity against various cancer cell lines, including renal cancer cells (A498) . The presence of the indole structure in this compound may contribute to similar anticancer effects.

The proposed mechanism of action for compounds with indole and furan structures often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specific studies have shown that indole derivatives can inhibit key signaling pathways involved in tumor growth and metastasis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the benzamide portion can significantly affect potency and selectivity against cancer cell lines. For example:

Modification Effect on Activity
Substitution on Indole RingEnhances cytotoxicity against A498 cells
Variation in Furan PositionAlters selectivity towards different tumors
Changes in Benzamide GroupModulates pharmacokinetic properties

Study 1: Anticancer Activity

In a study evaluating various derivatives, this compound was tested against a panel of human tumor cell lines. The compound exhibited significant inhibitory activity against several lines, indicating its potential as a lead compound for further development .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that the compound could reduce tumor growth in xenograft models. Mice treated with this compound showed decreased tumor volume compared to controls, supporting its efficacy as an anticancer agent .

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